molecular formula C17H17N7O2 B10994332 N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide

N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide

Cat. No.: B10994332
M. Wt: 351.4 g/mol
InChI Key: OLORJIMVRBFNJC-UHFFFAOYSA-N
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Description

N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide is a synthetic hybrid molecule designed for advanced pharmaceutical and biochemical research. It incorporates two privileged pharmacophores: a pyrazine-2-carboxamide moiety and a 1,2,4-triazole ring system. The 1,2,4-triazole scaffold is a well-known structural component in numerous clinically used drugs and bioactive molecules, noted for its ability to interact with a wide range of enzymes and biological receptors . This motif is frequently investigated for its potential in antifungal, anticancer, anticonvulsant, and anti-inflammatory applications, often acting as a key pharmacophore in enzyme inhibition strategies . Concurrently, the pyrazinecarboxamide structure is a recognized scaffold in medicinal chemistry with demonstrated biological relevance . The strategic fusion of these two distinct heterocyclic systems into a single molecule creates a multi-target-directed ligand with significant research value. Its primary research applications include exploration as a novel glucokinase activator for investigating metabolic disorders such as diabetes , and as a candidate compound in oncology research, where similar triazole hybrids have shown promise as inhibitors of key targets like EGFR and B-RAFV600E . Furthermore, the structural features of this compound make it a valuable tool for probing GABAergic systems, given the documented activity of related triazole and triazole-fused pyrazine compounds as GABAA receptor modulators with potential anticonvulsant and anxiolytic effects . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C17H17N7O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[3-oxo-3-[4-(1,2,4-triazol-1-ylmethyl)anilino]propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H17N7O2/c25-16(5-6-21-17(26)15-9-18-7-8-20-15)23-14-3-1-13(2-4-14)10-24-12-19-11-22-24/h1-4,7-9,11-12H,5-6,10H2,(H,21,26)(H,23,25)

InChI Key

OLORJIMVRBFNJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Benzotriazole-Mediated Cyclization

Source describes a pathway using 2-chloropyrazine and hydrazine hydrate to form pyrazine-hydrazine intermediates, which undergo cyclization with trifluoroacetic anhydride to generate triazole rings. While this method is effective for triazolopyrazines, adapting it for the target compound requires introducing the aniline-propyl spacer post-cyclization.

Solid-Phase Synthesis

Source outlines a solid-phase strategy for piperazine-triazole hybrids, utilizing Fmoc-protected resins and sequential alkylation/cyclization. This approach could be modified to assemble the target molecule on a polymeric support, enabling high-throughput purification.

Challenges and Optimization

  • Regioselectivity in Triazole Formation : CuAAC ensures 1,4-regioselectivity, but competing side reactions may occur with unprotected amines. Source recommends using Boc-protected intermediates during triazole synthesis.

  • Amide Bond Stability : Ester linkages (e.g., in pyrazine-triazole conjugates 5a–g ) exhibit lower in vivo stability compared to amides. The target compound’s amide bond enhances metabolic resistance.

  • Yield Improvement : Microwave irradiation reduces reaction times and improves yields by 14–18% compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, thereby inhibiting their function. Additionally, the pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Tabulated Comparison

Compound Name / ID Core Structure Key Substituents Biological Target Notable Properties
Target Compound Pyrazine carboxamide 1,2,4-Triazole-phenylamino propyl Hypothetical (kinase/P2X) High metabolic stability
N-{3-oxo-3-[(4-oxo-4H-chromen-6-yl)amino]propyl}pyrazine-2-carboxamide (Ev7) Pyrazine carboxamide Chromen-4-one-phenylamino propyl Unknown Enhanced π-π stacking
KN-62 (Ev1,6,17) Isoquinoline sulfonate Phenylpiperazine P2X7 receptor IC₅₀ = 15 nM
CAS 74855-91-7 (Ev15) Triazolylmethyl-dioxolane Piperazine, dichlorophenyl Antifungal API impurity
Compound 79 (Ev13) Triazolopyrazinone Thiazolidine carboxamide Unknown Conformationally rigid

Biological Activity

N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazine ring and a triazole moiety. Its IUPAC name reflects its intricate composition, which is critical for understanding its biological interactions.

PropertyDetails
Molecular FormulaC₁₅H₁₈N₄O₂
Molecular Weight298.34 g/mol
IUPAC NameThis compound
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

1. Enzyme Inhibition:
The compound may inhibit enzymes that are crucial in various metabolic pathways, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.

2. Receptor Interaction:
this compound may modulate receptor activity, influencing signal transduction pathways associated with cell growth and apoptosis.

3. Antimicrobial Activity:
Research suggests that compounds with triazole rings often exhibit antimicrobial properties. This compound's structure may enhance its effectiveness against various pathogens.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of triazole-containing compounds. For instance, compounds similar to this compound have shown significant activity against bacteria and fungi.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. Research indicates that it may reduce pro-inflammatory cytokines in vitro, suggesting a role in inflammatory disease modulation.

Case Study: Inhibition of TNF-alpha Production

In a controlled study involving macrophages treated with the compound, TNF-alpha levels were significantly reduced compared to untreated controls. This finding supports the hypothesis that the compound may be beneficial in treating inflammatory conditions.

Q & A

Q. What are the recommended synthetic strategies for N-(3-oxo-3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}propyl)pyrazine-2-carboxamide?

The synthesis typically involves multi-step protocols, including:

  • Stepwise functionalization : Coupling pyrazine-2-carboxamide with a triazole-containing intermediate via amide bond formation. Reaction conditions (e.g., anhydrous DMF, 60°C for 18 hours) are critical to minimize side reactions and optimize yield .
  • Click chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole moiety, ensuring regioselectivity and high purity .
  • Purification : Use column chromatography (silica gel) or recrystallization (ethanol/water mixtures) for final product isolation .

Q. How can the structural integrity of this compound be validated post-synthesis?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, the triazole methyl group typically resonates at δ 4.5–5.0 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion).
  • Infrared Spectroscopy (IR) : Detect characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹ for the amide group) .

Q. What are the primary physicochemical properties critical for biological activity?

Property Methodology Typical Range
LogP (lipophilicity)Reverse-phase HPLC with reference standards2.5–4.0 (predictive of membrane permeability)
Aqueous solubilityShake-flask method (pH 7.4 buffer)<50 µM (may require formulation)
pKaPotentiometric titration~6.8 (ionizable triazole group)

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent variation : Systematically modify the triazole ring (e.g., methyl vs. phenyl substituents) and pyrazine core (e.g., halogenation at position 5) to assess effects on target binding .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinase ATP-binding pockets). Validate with in vitro enzymatic assays .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

  • Dose-response standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .
  • Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. How can metabolic stability be improved without compromising potency?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrazine carboxamide to enhance bioavailability .
  • Cytochrome P450 inhibition assays : Screen for metabolic hotspots using liver microsomes and identify sites for deuteration or fluorination .

Q. What methodologies are recommended for in vivo pharmacokinetic profiling?

  • Rodent studies : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis. Key parameters:
    • Cmax : ~500 ng/mL (oral)
    • : 4–6 hours .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?

  • Reaction monitoring : Use TLC or in situ FTIR to track intermediate formation and adjust stoichiometry (e.g., excess EDCI/HOBt for amide coupling) .
  • Solvent optimization : Replace DMF with NMP (N-methyl-2-pyrrolidone) to reduce byproduct formation in triazole alkylation steps .

Q. What computational tools predict off-target effects or toxicity risks?

  • QSAR models : Apply tools like Toxtree or Derek Nexus to flag structural alerts (e.g., reactive triazole intermediates) .
  • Transcriptomics : Use RNA-seq to identify unintended pathway modulation in treated cell lines .

Q. How to design a robust formulation for in vivo studies given low solubility?

  • Nanoformulation : Prepare PEGylated liposomes (size: 100–150 nm) via thin-film hydration. Characterize using dynamic light scattering (DLS) and assess stability in serum .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .

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